molecular formula C8H12F3N3O B2872690 [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-03-0

[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine

Cat. No. B2872690
M. Wt: 223.199
InChI Key: AMHXADDZKHGYON-UHFFFAOYSA-N
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Description

“[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine” is a chemical compound with the following characteristics:



  • Empirical Formula : C₆H₁₂ClN₃

  • Molecular Weight : 161.63 g/mol

  • SMILES String : Cl.CNCc1cn[nH]c1C

  • Appearance : Solid form (color not specified)



Molecular Structure Analysis

The molecular structure of “[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine” consists of a pyrazole ring with a methyl group and a trifluoroethoxymethyl substituent. The chlorine atom is attached to the amino group.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of amines and pyrazoles. Investigating its reactivity with various reagents would provide valuable insights.



Physical And Chemical Properties Analysis


  • Density : Not specified.

  • Solubility : Solubility characteristics are unknown.

  • Melting Point : Not provided.

  • Boiling Point : Unavailable.

  • Stability : Handle with care due to lack of safety data.


Safety And Hazards

As no safety information is currently available, caution is advised when handling “[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine.” Researchers should follow standard laboratory safety protocols.


Future Directions


  • Synthetic Routes : Investigate efficient synthetic methods for this compound.

  • Biological Activity : Explore its potential as a drug candidate or biological probe.

  • Structural Modifications : Design derivatives to enhance specific properties.

  • Safety Assessment : Conduct safety studies to evaluate potential hazards.


Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. 🧪🔬


properties

IUPAC Name

[1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-14-7(6(2-12)3-13-14)4-15-5-8(9,10)11/h3H,2,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHXADDZKHGYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine

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